(4-Amino-2-chloro-phenyl)-(4-ethylpiperazin-1-yl)-methanone
Description
Properties
CAS No. |
853298-99-4 |
|---|---|
Molecular Formula |
C13H18ClN3O |
Molecular Weight |
267.75 g/mol |
IUPAC Name |
(4-amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H18ClN3O/c1-2-16-5-7-17(8-6-16)13(18)11-4-3-10(15)9-12(11)14/h3-4,9H,2,5-8,15H2,1H3 |
InChI Key |
SMHUVDSCYMEJOA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Amino-2-chlorobenzoic Acid Derivative
- Starting from 2-chloro-4-nitrobenzene, nucleophilic substitution with piperazine derivatives can be performed, followed by reduction of the nitro group to the amino group.
- For example, 1-bromo-4-nitrobenzene reacted with 1-methylpiperazine at 80°C for 26 hours yields 1-methyl-4-(4-nitro-phenyl)-piperazine, which upon catalytic hydrogenation (Raney Nickel catalyst) gives 4-(4-methyl-piperazin-1-yl)-phenylamine.
Formation of the Amide Bond
- The acid chloride of 4-amino-2-chlorobenzoic acid is formed by reaction with thionyl chloride (SOCl₂) in dichloromethane at low temperature (0-5°C).
- The acid chloride intermediate is then reacted with 4-ethylpiperazine under controlled conditions to yield the target amide.
- Typical workup involves solvent removal under vacuum, recrystallization from diisopropyl ether, and filtration to isolate the solid product.
Alternative Methods
- Hydrolysis of protected amide intermediates under acidic conditions (e.g., aqueous hydrobromic acid at 80-85°C) can be used to obtain the free acid or amide forms.
- Catalytic hydrogenation steps using Pd/C or PtO₂ catalysts under mild conditions are employed to reduce nitro groups to amines while preserving other functionalities.
Reaction Conditions Summary Table
Analytical and Purification Techniques
- Mass Spectrometry (ES-MS): Used to confirm molecular weight and purity of intermediates and final product.
- Thin Layer Chromatography (TLC): Monitoring reaction progress, with solvent systems such as dichloromethane/methanol mixtures.
- Recrystallization: Ethanol, diisopropyl ether, or ligroin used depending on intermediate solubility.
- Catalyst filtration: Use of Celite or HYFLO to remove metal catalysts post hydrogenation.
Chemical Reactions Analysis
Types of Reactions
(4-amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Primary and secondary amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
(4-amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (4-amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to a physiological response. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key analogs and their structural differences, synthetic yields, and physicochemical properties:
| Compound Name | Substituents (Phenyl Ring) | Piperazine Substituent | Molecular Weight | Yield (%) | Melting Point (°C) | Key References |
|---|---|---|---|---|---|---|
| (4-Amino-2-chloro-phenyl)-(4-ethylpiperazin-1-yl)-methanone | 4-amino, 2-chloro | 4-ethyl | 307.8 | N/A | N/A | |
| (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone | 4-amino | 4-methyl | 261.3 | N/A | N/A | |
| (4-Ethylpiperazin-1-yl)(6-(3-(4-ethylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4f) | Benzothiazole-6-oxypropyl | 4-ethyl (x2) | 457.6 | 48.1 | 114.6–114.9 | |
| (4-Methylpiperazin-1-yl)(6-(3-(4-methylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4g) | Benzothiazole-6-oxypropyl | 4-methyl (x2) | 429.5 | 28.1 | 99.2–99.7 | |
| 2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone | 2-amino-4-chloro (on aniline) | 4-methyl | 344.8 | N/A | N/A | |
| (4-Chloro-2-fluorophenyl)[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | 4-chloro, 2-fluoro | 4-methyl | 376.8 | N/A | N/A |
Key Observations :
- Phenyl Ring Modifications: Chloro and amino groups (as in the target compound) introduce electron-withdrawing and donating effects, respectively, which may influence receptor binding. For example, the 2-chloro substituent in the target compound could sterically hinder interactions compared to unsubstituted analogs .
- Synthetic Accessibility : Lower yields for methyl-substituted analogs (e.g., 4g, 28.1%) compared to ethyl derivatives (4f, 48.1%) suggest steric or electronic challenges in coupling reactions .
Pharmacological and Pharmacokinetic Comparisons
- Metabolic Stability : Derivatives like CP-506M (a bromoethyl analog with a 4-ethylpiperazine group) exhibit extensive hepatic metabolism, generating hydroxylated or chloro-substituted metabolites . The ethyl group may slow oxidative metabolism compared to methyl-substituted piperazines.
- Anticancer Activity: In analogs such as (4-(2,3-dichlorophenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone, dichlorophenyl groups enhance cytotoxicity, suggesting that halogenation amplifies interactions with hydrophobic kinase pockets .
- Neuroprotective Potential: Compounds like (2-aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS: 93288-86-9) are investigated for anti-cholinesterase activity, where the amino group may facilitate hydrogen bonding with enzymatic targets .
Biological Activity
The compound (4-Amino-2-chloro-phenyl)-(4-ethylpiperazin-1-yl)-methanone , also known by its CAS number 853298-99-4 , is a synthetic organic molecule that has garnered attention for its potential biological activities. Its molecular formula is with a molecular weight of approximately 267.75 g/mol . This compound features a piperazine moiety, which is often associated with various pharmacological effects, including antipsychotic and antidepressant activities.
Anticancer Potential
Several studies have explored the anticancer properties of piperazine derivatives, indicating that modifications in the structure can lead to varying degrees of cytotoxicity against different cancer cell lines. For example, compounds with similar piperazine frameworks have demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines . The presence of electron-donating or withdrawing groups significantly influences the biological activity, as evidenced by structure-activity relationship (SAR) analyses.
Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The compound’s ability to interact with neurotransmitter systems, particularly serotonin and dopamine receptors, may contribute to its therapeutic potential in treating psychiatric disorders. This aligns with findings that show similar compounds can modulate neurotransmitter levels and receptor activity .
Table 1: Summary of Biological Activities of Similar Compounds
Research Findings
- Antimalarial Activity : The optimization of piperazine-containing compounds has led to enhanced solubility and metabolic stability while maintaining antiparasitic activity. This suggests that similar modifications could be beneficial for this compound .
- Anticancer Efficacy : Various piperazine derivatives have shown promising results against multiple cancer cell lines, indicating that structural modifications can lead to improved selectivity and potency against targeted tumors .
- Neuropharmacological Studies : Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, showing potential for treating anxiety and depression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
